molecular formula C17H14FN3O4 B12211554 N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B12211554
M. Wt: 343.31 g/mol
InChI Key: KTPLXYSCTGQQRL-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, an oxadiazole ring, and a methoxyphenoxyacetamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated aromatic compounds in a nucleophilic aromatic substitution reaction.

    Attachment of the Methoxyphenoxyacetamide Moiety: This can be accomplished through an etherification reaction followed by amidation.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction of the oxadiazole ring can yield various reduced derivatives, depending on the conditions and reagents used.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Introduction of various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving oxidative stress or enzyme activity.

Medicine:

    Drug Development: Due to its potential biological activity, the compound is being investigated as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry:

    Polymer Additives: The compound can be used as an additive in polymer formulations to enhance properties such as thermal stability and UV resistance.

Mechanism of Action

The mechanism by which N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide
  • N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide
  • N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide

Comparison:

  • Fluorophenyl vs. Chlorophenyl/Bromophenyl: The presence of a fluorine atom in the fluorophenyl group imparts unique electronic properties, making it more electronegative and potentially more reactive in certain chemical reactions compared to chlorine or bromine.
  • Oxadiazole Ring: The oxadiazole ring is a common feature in these compounds, contributing to their stability and reactivity.
  • Methoxyphenoxyacetamide Moiety: This moiety is consistent across the compounds, providing a basis for comparison in terms of their chemical and biological properties.

Properties

Molecular Formula

C17H14FN3O4

Molecular Weight

343.31 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C17H14FN3O4/c1-23-13-4-2-3-5-14(13)24-10-15(22)19-17-16(20-25-21-17)11-6-8-12(18)9-7-11/h2-9H,10H2,1H3,(H,19,21,22)

InChI Key

KTPLXYSCTGQQRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=NON=C2C3=CC=C(C=C3)F

Origin of Product

United States

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